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Compound of Interest

Compound Name: 2-Bromo-3-fluoro-6-nitroaniline

Cat. No.: B170609

L Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, potential

synthetic pathways, and generalized experimental protocols for the characterization of 2-

Bromo-3-fluoro-6-nitroaniline. This compound, with the CAS number 1218764-80-7, is a

valuable building block in medicinal chemistry and materials science.[1][2]

Chemical and Physical Properties

2-Bromo-3-fluoro-6-nitroaniline has a molecular formula of CeH4BrFN202 and a molecular

weight of 235.01 g/mol .[1] It is typically supplied as a bright yellow solid and is utilized in

organic synthesis as an intermediate for creating more complex molecules, particularly in the

development of pharmaceuticals and agrochemicals.[1][2]

Property Value

CAS Number 1218764-80-7
Molecular Formula CeHaBrFN202
Molecular Weight 235.01 g/mol
Appearance Bright yellow solid

Spectroscopic Data
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Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control
of 2-Bromo-3-fluoro-6-nitroaniline.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.
The spectrum for 2-Bromo-3-fluoro-6-nitroaniline is available through spectral databases.
Key expected vibrational frequencies include:

e N-H stretching: Around 3300-3500 cm™1 for the amine group.
e C-H stretching (aromatic): Typically above 3000 cm~1.

e N-O stretching (nitro group): Strong absorptions around 1500-1550 cm~* (asymmetric) and
1300-1350 cm~1 (symmetric).

e C=C stretching (aromatic): In the 1400-1600 cm~1 region.
e C-F stretching: In the 1000-1400 cm~1 range.

e C-Br stretching: Typically below 1000 cm™1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for 2-Bromo-3-fluoro-6-nitroaniline is not readily
available in the public domain, predicted shifts and coupling patterns can be inferred based on
the structure.

1H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons
and the two amine protons. The chemical shifts and coupling constants will be influenced by
the electronic effects of the bromine, fluorine, nitro, and amino substituents.

13C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons,
with their chemical shifts determined by the attached functional groups.

Mass Spectrometry (MS)
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Experimental mass spectrometry data for this specific compound is not publicly available.
However, the expected mass spectrum would show a molecular ion peak corresponding to the
molecular weight (235.01 g/mol ). Due to the presence of bromine, a characteristic isotopic
pattern with two peaks of nearly equal intensity (for 7°Br and 8Br) separated by 2 m/z units
would be expected for the molecular ion and any bromine-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for aromatic
compounds like 2-Bromo-3-fluoro-6-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of 2-Bromo-3-fluoro-6-nitroaniline would be dissolved in approximately
0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-de) in an NMR tube. The choice of
solvent depends on the solubility of the compound. A standard *H NMR spectrum would be
acquired on a 400 or 500 MHz spectrometer. For 33C NMR, a greater number of scans would
be required to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique.
A small amount of the solid sample is placed directly on the ATR crystal, and pressure is
applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small
amount of the sample with dry potassium bromide and pressing the mixture into a thin,
transparent disk.

Mass Spectrometry (MS)

For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron
ionization (EI) is a common method. A dilute solution of the sample in a volatile solvent (e.g.,
dichloromethane or ethyl acetate) would be injected into the GC. The components are
separated on a capillary column and then introduced into the mass spectrometer. For less
volatile compounds, techniques like Electrospray lonization (ESI) or Atmospheric Pressure
Chemical lonization (APCI) coupled with liquid chromatography (LC-MS) could be employed.

Signaling Pathways and Logical Relationships
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While specific signaling pathways involving 2-Bromo-3-fluoro-6-nitroaniline are not
documented, the metabolism of halogenated nitroaromatic compounds in biological systems
generally follows established degradation pathways. These pathways are crucial for
understanding the environmental fate and potential toxicity of such compounds.

Generalized Metabolic Pathway of Halogenated
Nitroaromatic Compounds

The diagram below illustrates a generalized pathway for the microbial degradation of a
halogenated nitroaromatic compound. The initial steps often involve the reduction of the nitro
group to a nitroso, hydroxylamino, and finally an amino group. Subsequent steps can involve
dehalogenation and ring cleavage.

Click to download full resolution via product page

Caption: Generalized microbial degradation pathway of 2-Bromo-3-fluoro-6-nitroaniline.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a synthesized or
purchased sample of 2-Bromo-3-fluoro-6-nitroaniline is outlined below.
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Caption: Workflow for the spectroscopic characterization of 2-Bromo-3-fluoro-6-nitroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b170609#spectroscopic-data-nmr-ir-ms-of-2-bromo-3-
fluoro-6-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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